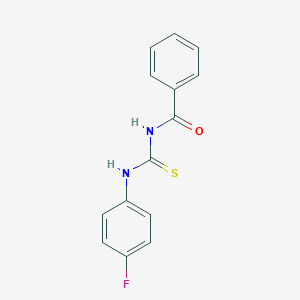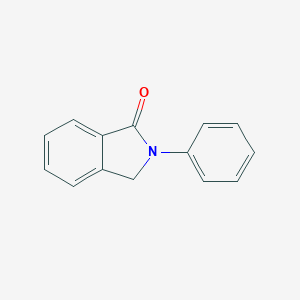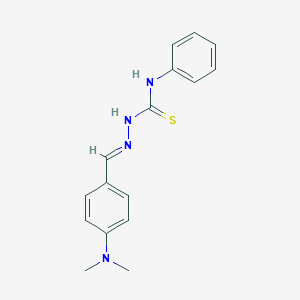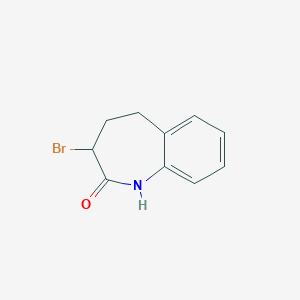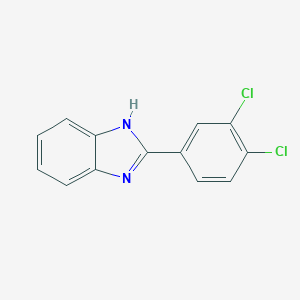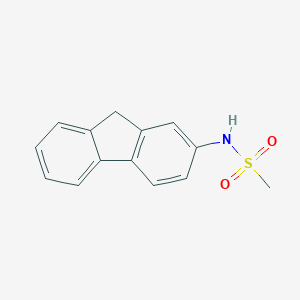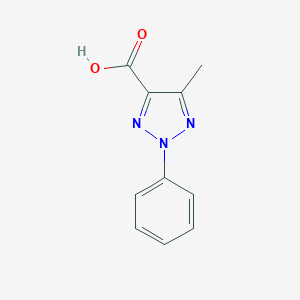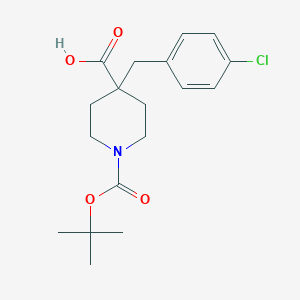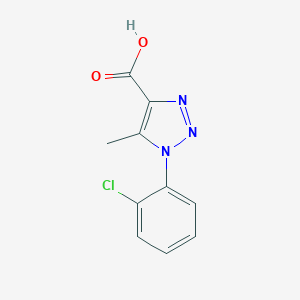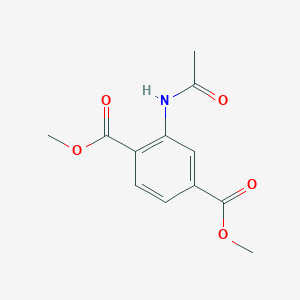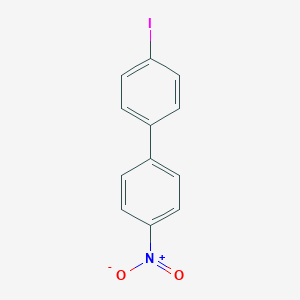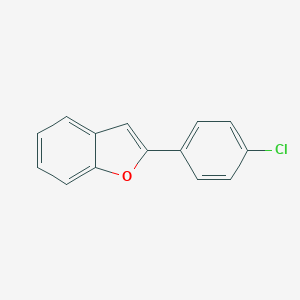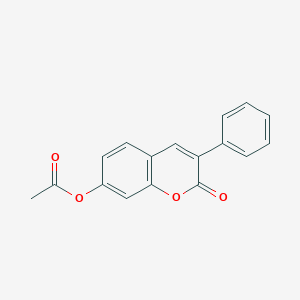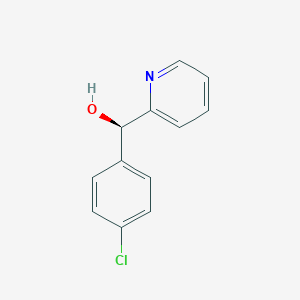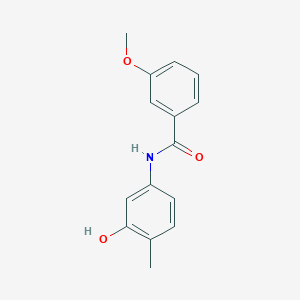
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.
作用机制
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to be related to its ability to modulate signaling pathways involved in cell growth and survival. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
生化和生理效应
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of beta-amyloid plaques in the brain. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In animal studies, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. However, one limitation of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. One area of research is the development of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide's potential use in treating other diseases, such as diabetes and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide and its effects on cellular metabolism and energy homeostasis.
合成方法
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide involves several steps. The first step is the reaction of 3-hydroxy-4-methylacetophenone with sodium hydroxide to form the sodium salt of the compound. The second step involves the reaction of the sodium salt with 3-methoxybenzoyl chloride to form N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. The final step involves the purification of the compound through recrystallization.
科学研究应用
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
723261-30-1 |
|---|---|
产品名称 |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-12(9-14(10)17)16-15(18)11-4-3-5-13(8-11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChI 键 |
ZSHNMIUMSBYKNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



